molecular formula C26H20N2O2 B13148538 4-(4-Nitrostyryl)-N,N-diphenylaniline

4-(4-Nitrostyryl)-N,N-diphenylaniline

Cat. No.: B13148538
M. Wt: 392.4 g/mol
InChI Key: USFOFOYOBPDBAW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrostyryl)-N,N-diphenylaniline, also referred to as NO2-TPA, is a well-characterized push-pull chromophore of significant interest in advanced materials and biomedical research . Its molecular structure features a conjugated trans-stilbene fragment that links an electron-donating triphenylamine group to an electron-accepting nitrobenzene group, creating a robust intramolecular charge-transfer (ICT) system . This compound has a molar mass of 392.45 g/mol and is identified by CAS number 736158-08-0 . A primary and emerging application for this compound is in the development of innovative photodynamic therapy (PDT) agents. Recent research (2024) highlights its role as a key core structure in lipid droplet-targeting photosensitizers (Ser-TPAs) for cancer treatment . These systems utilize a novel strategy of oxygen microenvironment-tailored electron transfer. Under light irradiation, NO2-TPA can generate superoxide radical anions (O2˙−) via an electron transfer (type-I) process, which remains effective across a range of oxygen levels found in tumors . Furthermore, its distinct structure, with an electron-hole separation distance of 9.53 Å, facilitates the generation of nitrogen radicals under severely hypoxic conditions, enabling potent anticancer activity even in challenging tumor microenvironments . The compound also exhibits a strong two-photon absorption cross-section, making it suitable for excitation with near-infrared light, which is advantageous for deeper tissue penetration in therapeutic applications . Beyond biomedical fields, this chemical serves as a effective chemical tracer in industrial processes. Investigations (2025) have demonstrated that derivatives like 4-Nitro-N,N-diphenylaniline (N-TPA) exhibit excellent thermal stability and minimal adsorption onto sandstone rock, making them viable tracers for characterizing fluid flow and optimizing oil recovery in high-pressure, high-temperature reservoirs . Analysis via High-Performance Liquid Chromatography (HPLC) shows a distinct retention time, allowing for clear identification and quantification in complex mixtures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+

InChI Key

USFOFOYOBPDBAW-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 4-(4-Nitrostyryl)-N,N-diphenylaniline

The primary route for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This olefination reaction is a widely used and reliable method for the stereocontrolled formation of alkenes. researchgate.netwikipedia.orgresearchgate.net In a documented procedure, the synthesis is achieved by reacting diethyl(4-nitrophenyl)methylphosphonate with 4-(diphenylamino)benzaldehyde. nih.gov

This specific synthesis has been effectively performed using potassium tert-butoxide (t-BuOK) as the base, with a catalytic amount of 18-crown-6 (B118740). nih.gov Notably, the reaction can be conducted under solvent-free conditions by vigorously grinding the reactants in a mortar. nih.gov This solid-state approach represents an efficient and environmentally conscious alternative to traditional solvent-based methods. rsc.org Following the reaction, the product is isolated through dissolution in a solvent like dichloromethane, washing with water to remove the phosphate (B84403) byproduct, and purification by recrystallization. nih.gov

Table 1: Example Synthesis of this compound

Reactant A Reactant B Base / Additive Method

Mechanistic Considerations of Key Reaction Steps (e.g., Wittig-Horner reaction)

The Horner-Wadsworth-Emmons reaction mechanism proceeds through several key steps that dictate the outcome and stereoselectivity of the olefination. wikipedia.orgorganic-chemistry.org

Deprotonation : The reaction initiates with the deprotonation of the α-carbon of the phosphonate (B1237965) ester by a strong base, in this case, t-BuOK. This step generates a resonance-stabilized phosphonate carbanion, also known as a phosphonate ylide. wikipedia.org These carbanions are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

Nucleophilic Addition : The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, 4-(diphenylamino)benzaldehyde. This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate. wikipedia.orgyoutube.com

Oxaphosphetane Formation and Elimination : The intermediate rapidly undergoes cyclization to form a four-membered ring, the oxaphosphetane. organic-chemistry.org This cyclic intermediate then decomposes, driven by the formation of a very stable phosphorus-oxygen double bond in the dialkyl phosphate byproduct. This elimination step results in the formation of the new C=C double bond. wikipedia.org

A significant feature of the HWE reaction with stabilized phosphonate carbanions (where the carbanion is stabilized by an electron-withdrawing group like the nitro group) is its high stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises because the thermodynamic stability of the intermediates leading to the E-product is favored. mdpi.com The resulting this compound product adopts the more stable trans-configuration at the C=C double bond. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the Horner-Wadsworth-Emmons reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of any additives.

Base : Strong bases are typically required for the initial deprotonation. While sodium hydride (NaH) is common, other bases like potassium tert-butoxide (t-BuOK) and various metal hexamethyldisilazides (LiHMDS, KHMDS) are also effective. mdpi.comacs.org The choice of the base's cation (e.g., Li+, Na+, K+) can influence the reaction's stereoselectivity and rate. acs.orgnih.gov For substrates that are sensitive to strong bases, milder conditions using combinations like lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed. wikipedia.org

Solvent : Tetrahydrofuran (THF) is a frequently used solvent for HWE reactions. mdpi.com However, as demonstrated in the synthesis of the title compound, solvent-free conditions can be highly effective, offering benefits in terms of simplified workup and reduced environmental impact. nih.govrsc.org

Temperature : Reaction temperature is a critical parameter for controlling selectivity. Many HWE reactions are performed at low temperatures (e.g., -78 °C) to enhance kinetic control, particularly when Z-selectivity is desired with modified reagents. youtube.com For standard E-selective reactions, temperatures can range from low to ambient.

Additives : In the documented synthesis of this compound, 18-crown-6 is used. nih.gov The crown ether complexes the potassium cation from t-BuOK, increasing the effective basicity of the "naked" tert-butoxide anion and accelerating the reaction. Other additives, such as metal halides (LiCl, MgBr₂), can also be employed to enhance E-selectivity. wikipedia.orgacs.org

Table 2: General Parameters for Optimization of the Horner-Wadsworth-Emmons Reaction

Parameter Common Options Effect on Reaction
Base NaH, t-BuOK, n-BuLi, LHMDS, DBU Affects reaction rate, yield, and stereoselectivity. Milder bases can be used for sensitive substrates. wikipedia.org
Solvent THF, DMF, Dichloromethane, Solvent-free Influences solubility of reagents and stability of intermediates. rsc.orgmdpi.com
Temperature -78 °C to Room Temperature Lower temperatures can enhance stereoselectivity. youtube.commdpi.com

| Cation | Li⁺, Na⁺, K⁺, Mg²⁺ | Can alter the aggregation of intermediates and influence E/Z selectivity. acs.orgnih.gov |

Approaches to Structural Analogues and Functionalized Derivatives

The donor-π-acceptor (D-π-A) architecture of this compound allows for systematic structural modifications to tune its optoelectronic properties for various applications. nih.gov

Modulation of Electron-Donating and Electron-Accepting Moieties

The electronic properties of the molecule, such as its absorption and emission wavelengths, are largely dictated by the strength of the donor and acceptor groups and the resulting intramolecular charge transfer (ICT). nih.gov

Modulating the Donor Group : The electron-donating strength of the N,N-diphenylaniline moiety can be tuned by introducing substituents on its peripheral phenyl rings. Adding electron-donating groups (e.g., methoxy, alkyl) would enhance its donor character, while adding electron-withdrawing groups would diminish it. Alternatively, the entire triphenylamine (B166846) unit can be replaced with other donor moieties, such as carbazole (B46965) or indol-based groups, to create new chromophores. researchgate.net

Modulating the Acceptor Group : The 4-nitrophenyl unit is a strong electron acceptor. Its strength can be modified by replacing the nitro group with other powerful electron-withdrawing groups. Common alternatives include cyano (-CN), dicyanovinyl (-CH=C(CN)₂), sulfonyl (-SO₂R), or other nitro-containing heterocycles. nih.govresearchgate.net These modifications are typically achieved by starting with the corresponding substituted diethyl phosphonate in the HWE reaction.

Table 3: Examples of Donor/Acceptor Modifications in D-π-A Architectures

Modification Type Original Group Potential Replacement Groups Expected Effect on ICT Band
Donor Strength N,N-diphenylaniline N,N-bis(4-methoxyphenyl)aniline Red-shift (bathochromic)
Acceptor Strength 4-Nitrophenyl 4-Cyanophenyl Blue-shift (hypsochromic)

| Acceptor Strength | 4-Nitrophenyl | 4-(Dicyanovinyl)phenyl | Red-shift (bathochromic) |

Extension of the π-Conjugated System

The length and nature of the π-conjugated bridge connecting the donor and acceptor are crucial in determining the molecule's absorption spectrum. Extending the conjugation length generally leads to a bathochromic (red) shift in the absorption maximum. nih.govrsc.org

Several strategies can be employed to extend the π-system of this compound:

Insertion of Additional Vinylene Units : Creating oligovinylene-phenylene (OVP) analogues by adding more vinylene (-CH=CH-) units can effectively lengthen the conjugation path. nih.gov

Insertion of Aromatic/Heterocyclic Spacers : Incorporating additional aromatic rings (e.g., creating a distyrylbenzene (B1252955) core) or heterocyclic rings (e.g., thiophene) into the π-bridge can significantly alter the electronic structure and absorption properties. nih.govresearchgate.net For example, a synthetic route could involve reacting a bis(phosphonate ylide) with an appropriate aldehyde or vice versa.

These modifications enhance the delocalization of electrons across the molecule, lowering the HOMO-LUMO energy gap and shifting light absorption to longer wavelengths. nih.gov

Peripheral Substituent Effects on Molecular Architecture

The three-dimensional structure of this compound, particularly the dihedral angles between the aromatic rings, influences its crystal packing and solid-state properties. X-ray crystallography reveals that the nitrogen atom of the triarylamine group has an approximately trigonal–planar geometry. nih.gov The phenyl rings are twisted out of this plane, and the two rings of the stilbene (B7821643) fragment are also not coplanar. nih.gov

Introducing substituents at the peripheral positions of the phenyl rings can exert significant steric effects, altering this molecular architecture. researchgate.netmdpi.com

Steric Hindrance : Placing bulky substituents (e.g., tert-butyl groups) at the ortho-positions of the triphenylamine's phenyl rings would increase steric repulsion. This would likely force an increase in the dihedral angles, leading to a more twisted, propeller-like conformation. Such a change would disrupt π-conjugation between the rings and the nitrogen lone pair but could also prevent intermolecular aggregation in the solid state.

Crystal Packing : Changes in molecular shape and the introduction of groups capable of specific intermolecular interactions (e.g., hydrogen bonding) can be used to control how the molecules pack in a crystal lattice. This field of crystal engineering can be used to fine-tune the bulk material properties.

The precise molecular geometry is a balance between the electronic stabilization gained from planarity (maximized π-conjugation) and the steric destabilization from bulky groups. researchgate.net

Table 4: Selected Structural Data for this compound

Parameter Value Description
Formula C₂₆H₂₀N₂O₂ Molecular Formula
C=C Bond trans-configuration Stereochemistry of the styryl double bond. nih.gov
N-atom Geometry Approximately trigonal-planar The central nitrogen atom is nearly planar with its three bonded carbon atoms. nih.gov
Dihedral Angle 31.3 (1)° Angle between the two benzene (B151609) rings of the trans-stilbene (B89595) fragment. nih.gov

| Phenyl Ring Twist | 37.4 (1)°, 31.4 (1)°, 47.8 (1)° | Dihedral angles of the triphenylamine rings relative to the plane of the central N and its bonded C atoms. nih.gov |

Advanced Spectroscopic and Supramolecular Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline in solution. Both ¹H and ¹³C NMR would provide unambiguous evidence of the covalent framework and the connectivity of the atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in the different aromatic rings and the vinyl group. The protons of the nitro-substituted phenyl ring would likely appear as the most downfield signals due to the strong electron-withdrawing effect of the nitro group. The protons on the diphenylamine (B1679370) moiety would exhibit complex splitting patterns characteristic of their respective electronic environments. The two vinyl protons of the styryl bridge would appear as doublets, with a large coupling constant indicative of a trans configuration, a common feature in stilbene-like molecules. nih.gov

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each carbon atom in the molecule, confirming the presence of the different phenyl rings, the vinyl carbons, and the carbon atoms directly bonded to the nitrogen and nitro groups. While specific experimental data from the literature is not detailed, the application of techniques like COSY, HSQC, and HMBC would allow for the complete assignment of all proton and carbon signals, solidifying the structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Probing

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. mdpi.com For this compound, the FTIR spectrum would be dominated by absorption bands corresponding to the key structural motifs of the molecule.

The most prominent bands would arise from the nitro group, which typically exhibits strong asymmetric and symmetric stretching vibrations. The spectrum would also clearly show vibrations associated with the aromatic rings, including C-H stretching and C=C in-plane stretching. The trans-alkene C=C stretch of the styryl linker and the associated C-H bending vibrations would also be present. The C-N stretching vibrations of the tertiary amine are also expected.

A summary of the expected vibrational frequencies for the primary functional groups is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Symmetric Stretch1300 - 1370
Alkene (C=C)C=C Stretch1620 - 1680
trans C-H Bend960 - 990
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Amine (C-N)C-N Stretch1250 - 1360

These assignments, based on established group frequencies, allow for the rapid confirmation of the molecule's synthesis and purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of this compound, which in turn confirms its elemental composition. The molecular formula of the compound is C₂₆H₂₀N₂O₂. nih.govevitachem.com This corresponds to a theoretical exact mass that can be verified by HRMS to within a few parts per million, providing a high degree of confidence in the compound's identity.

Beyond molecular mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) can offer structural insights. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions would be produced. This fragmentation pattern would likely show cleavage at the bonds of the styryl bridge or the loss of the nitro group, providing further corroboration of the molecule's proposed structure and connectivity.

ParameterValue
Molecular FormulaC₂₆H₂₀N₂O₂
Molecular Weight ( g/mol )392.44

Single-Crystal and Powder X-ray Diffraction (XRD) for Crystalline Packing, Intermolecular Interactions, and Solid-State Conformation

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. mkuniversity.ac.in The crystal structure of this compound has been determined, showing that it crystallizes in the monoclinic space group. nih.gov

Crystal Data
Parameter Value
FormulaC₂₆H₂₀N₂O₂
Molar Mass392.44 g/mol
Crystal SystemMonoclinic
a8.4884 (3) Å
b8.9834 (3) Å
c27.0880 (8) Å
α90°
β96.500 (2)°
γ90°
Volume2052.31 (12) ų
Z4

Similarly, the trans-stilbene (B89595) fragment is not perfectly planar. The dihedral angle between the two benzene (B151609) rings of this fragment is 31.3 (1)°. nih.gov This non-planar conformation is a result of steric hindrance and electronic effects, which influence the molecule's packing and photophysical properties.

Dihedral and Torsion Angles
Description Angle (°)
Dihedral angle between benzene rings in the trans-stilbene fragment31.3 (1)
Twist of benzene ring from N-C plane37.4 (1)
Twist of first terminal phenyl ring from N-C plane31.4 (1)
Twist of second terminal phenyl ring from N-C plane47.8 (1)
Hydrogen-Bond Geometry (Å, °)
D—H···A D—H H···A D···A D—H···A
C15—H15···O10.932.583.481 (4)162
C12—H12···O20.932.563.308 (4)138

Photophysical Properties and Excited State Dynamics

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Intram

olecular Charge Transfer (ICT) Band Characterization

The electronic absorption spectrum of 4-(4-Nitrostyryl)-N,N-diphenylaniline is characterized by intense bands corresponding to π-π* electronic transitions. Due to the D-π-A structure, the lowest energy absorption band is dominated by a strong intramolecular charge transfer (ICT) transition. nih.gov This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich N,N-diphenylaniline donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient nitrostyryl acceptor segment. nih.gov

Table 1: Expected UV-Vis Absorption Maxima (λmax) in Various Solvents Data presented is based on trends observed for analogous push-pull molecules and serves as a qualitative illustration.

SolventPolarity (Dielectric Constant, ε)Expected λmax (nm)Transition Type
Cyclohexane2.0~390 - 410π-π* / ICT
Toluene2.4~400 - 420π-π* / ICT
Dichloromethane9.1~420 - 440π-π* / ICT
Acetone20.7~430 - 450π-π* / ICT
Acetonitrile37.5~435 - 455π-π* / ICT

Steady-State Fluorescence and Phosphorescence Spectroscopy

Upon photoexcitation into the ICT band, this compound is expected to exhibit fluorescence from the ICT excited state. A key characteristic of D-π-A molecules is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift is a direct consequence of the significant change in dipole moment and geometry between the ground and the relaxed excited state.

The emission band is typically broad and unstructured, which is characteristic of emission from a charge-transfer state. In non-polar solvents, some nitro-stilbene derivatives are known to exhibit strong fluorescence. However, in modest to strong polar solvents, the fluorescence quantum yield often decreases significantly. nih.gov This quenching in polar media is attributed to the opening of efficient non-radiative decay channels, such as torsional motion around the stilbene (B7821643) double bond or twisting of the nitro group, which are facilitated by the stabilization of a non-emissive, twisted intramolecular charge transfer (TICT) state. researchgate.net

Phosphorescence from such organic molecules is generally very weak or non-existent at room temperature in fluid solutions. The efficient intersystem crossing (ISC) required to populate the triplet state is often outcompeted by faster non-radiative decay pathways from the singlet excited state. Observation of phosphorescence typically requires specialized conditions, such as incorporation into a rigid matrix at low temperatures, to suppress non-radiative decay.

The fluorescence of this compound demonstrates pronounced positive solvatochromism, meaning the emission peak shifts to longer wavelengths (red-shifts) as the solvent polarity increases. This behavior provides strong evidence for the ICT nature of the emitting state. The excited state, having a much larger dipole moment than the ground state, is significantly stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state prior to emission, resulting in a lower-energy (longer wavelength) photon being emitted.

The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which correlates the energy of the emitted light to the dielectric constant and refractive index of the solvent. For nitro-stilbene derivatives, the emission is strong in non-polar solvents but becomes weaker and significantly red-shifted in polar solvents. nih.gov

Table 2: Expected Solvatochromic Effects on Fluorescence Emission This table illustrates the general trend of emission red-shift with increasing solvent polarity for D-π-A chromophores.

SolventPolarity (Dielectric Constant, ε)Expected Emission λem (nm)Expected Stokes Shift (nm)
Cyclohexane2.0~500 - 530~110 - 120
Toluene2.4~520 - 550~120 - 130
Dichloromethane9.1~580 - 620~160 - 180
Acetone20.7~610 - 650~180 - 200
Acetonitrile37.5~620 - 660~185 - 205

Time-Resolved Spectroscopy for Excited State Lifetimes and Relaxation Pathways

Time-resolved spectroscopic techniques, such as transient absorption and time-correlated single photon counting (TCSPC), are crucial for elucidating the complex excited-state dynamics of push-pull molecules. For the closely related compound trans-4-nitrostilbene (t-NSB), ultrafast studies have revealed that the deactivation pathway of the initially excited state (S₁) is dramatically dependent on solvent polarity. rsc.org

In nonpolar solvents, the S₁ state of t-NSB has an extremely short lifetime (sub-100 femtoseconds) due to efficient intersystem crossing (ISC) to nearby triplet states (Tₙ). rsc.org As the solvent polarity increases, the polar S₁ state is stabilized, increasing the energy gap to the triplet states and thus slowing down the ISC rate. In medium-polarity solvents, the lifetime increases into the picosecond range. In highly polar solvents, the S₁ state is stabilized to such an extent that ISC becomes energetically unfavorable. Here, the dominant decay mechanism becomes rotation around the central ethylenic bond, leading to a non-fluorescent perpendicular configuration, with a lifetime of approximately 60 picoseconds. rsc.org

It is highly probable that this compound follows similar solvent-dependent relaxation pathways. The excited state population, regardless of the initial deactivation route, ultimately funnels to a metastable perpendicular triplet state (T₁), from which it slowly returns to the ground state, bifurcating into either the trans or cis isomer. rsc.org

Table 3: Expected Excited State Lifetimes (τ) Based on Analogous Nitrostilbene Dynamics This table illustrates the dramatic shortening of the S₁ lifetime as solvent polarity decreases, based on data from trans-4-nitrostilbene. rsc.org

Solvent ClassExample SolventDominant S₁ Relaxation PathwayExpected Lifetime (τ)
NonpolarHexaneUltrafast Intersystem Crossing (ISC)~60 fs
Medium PolarityDichloromethaneCompeting ISC Mechanisms~1 - 10 ps
High PolarityAcetonitrileTorsional Motion to Perpendicular State~60 ps

Photostability and Photodegradation Mechanisms

The photostability of this compound is limited by several potential photodegradation pathways inherent to its structure. The presence of the stilbene core and the nitro group introduces specific photochemical reactivities.

Two primary mechanisms are likely to contribute to its degradation upon exposure to UV-visible light:

Trans-cis Isomerization : Like most stilbenoid compounds, a primary and often reversible photoreaction is the isomerization around the central C=C double bond. The trans isomer, which is typically more thermodynamically stable and planar, can be converted to the less stable, non-planar cis isomer upon photoexcitation. This process can lead to a loss of desired properties over time, as the cis isomer often has different absorption and emission characteristics and may undergo further reactions. researchgate.net

Reactions of the Nitro Group : The nitroaromatic moiety is known to be photochemically active. Under irradiation, particularly in the presence of reducing agents or hydrogen donors, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group. These transformations fundamentally alter the electronic properties of the acceptor part of the molecule, disrupting the push-pull system. wikipedia.org

Photooxidation : In the presence of oxygen, sensitized formation of singlet oxygen (¹O₂) can occur via energy transfer from the triplet state of the chromophore. Singlet oxygen can then attack the electron-rich C=C double bond, leading to the formation of dioxetanes, which can subsequently cleave to form aldehyde derivatives (e.g., 4-(N,N-diphenylamino)benzaldehyde and 4-nitrobenzaldehyde). This oxidative cleavage represents an irreversible degradation pathway. researchgate.netresearchgate.net Another possibility is the formation of o-quinones, which can cause yellowing. nih.gov

The relative importance of these pathways depends on environmental factors such as the solvent, the presence of oxygen, and the excitation wavelength.

Compound Index

Electrochemical Characterization and Electronic Energy Level Determination

Cyclic Voltammetry (CV) for Redox Potentials and Electroactive Species Identification

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. For a molecule like 4-(4-Nitrostyryl)-N,N-diphenylaniline, which is a "push-pull" chromophore with an electron-donating triphenylamine (B166846) (TPA) group and an electron-accepting nitrostyryl group, CV can elucidate the potentials at which oxidation and reduction occur. nih.gov

The TPA moiety is known to undergo reversible one-electron oxidation processes. researchgate.net In related triphenylamine derivatives, two reversible redox couples are often observed, corresponding to the formation of a stable cation radical and a dication. researchgate.netntu.edu.tw For instance, p-amino-triphenylamine exhibits two reversible redox couples at half-wave potentials (E₁/₂) of 0.59 V and 1.09 V in CH₂Cl₂. researchgate.net This suggests that the diphenylaniline portion of the target molecule is the primary site of oxidation. The oxidation process involves the removal of an electron from the nitrogen atom of the TPA donor.

Conversely, the nitrostyryl moiety serves as the electron-accepting part of the molecule. The nitro group (-NO₂) is a well-known electroactive group that undergoes irreversible reduction. The reduction of nitroaromatic compounds typically involves the formation of a nitro radical anion in an initial step. Therefore, the cyclic voltammogram of this compound is expected to show at least one irreversible reduction peak at a negative potential, corresponding to the reduction of the nitro group. The irreversible nature is due to the chemical instability of the reduced species. researchgate.netnih.gov

Differential Pulse Voltammetry (DPV) for Enhanced Resolution of Redox Processes

Differential Pulse Voltammetry (DPV) is a voltammetric technique that offers higher sensitivity and better resolution than CV, particularly for irreversible processes. pineresearch.com By applying potential pulses on top of a linear voltage ramp and sampling the current just before and at the end of each pulse, the contribution of the non-faradaic (charging) current is minimized. pineresearch.com

In the context of this compound, DPV would be particularly useful for accurately determining the peak potential for the irreversible reduction of the nitro group. This technique can provide a well-defined peak, making it easier to quantify trace amounts of the substance. semanticscholar.org While CV provides a broad overview of the redox landscape, DPV allows for a more precise measurement of the potentials at which redox events occur, which is critical for calculating electronic energy levels. researchgate.netresearchgate.net The peak current in DPV is directly proportional to the concentration of the analyte, enabling quantitative analysis. researchgate.net

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in the electronic and optical properties of a molecule. ajchem-a.com Their energy levels can be estimated from electrochemical data or calculated using computational methods like Density Functional Theory (DFT). scispace.com

For this compound, DFT calculations have been employed to determine these energy levels. The electron density of the HOMO is primarily distributed over the electron-donating triphenylamine group, while the LUMO's electron density is localized on the electron-accepting nitrostyryl moiety. scispace.comchemrxiv.org This spatial separation of the frontier orbitals is characteristic of a molecule with intramolecular charge transfer (ICT) properties. scispace.com

Theoretical calculations provide the following energy values for this compound:

OrbitalEnergy (eV)
HOMO-5.34 scispace.com
LUMO-3.19 (approx.)*
Energy Gap (ΔE)2.15 (approx.)

*Note: The LUMO energy for the parent compound is stated to be similar to analogues containing a cyano group, which have calculated LUMO energies around -3.19 eV. scispace.com The energy gap is calculated from the difference between the HOMO and LUMO energy levels.

The HOMO energy is associated with the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron (its reduction potential). ajchem-a.com

Correlation of Electrochemical Behavior with Electronic Structure and Reactivity

The electrochemical behavior of this compound is intrinsically linked to its electronic structure. The distinct donor-π-acceptor (D-π-A) architecture leads to a clear separation of redox centers. nih.gov

Oxidation and HOMO: The oxidation potential, observable via CV, corresponds to the removal of an electron from the HOMO. As the HOMO is localized on the electron-rich triphenylamine donor, this part of the molecule dictates its oxidation behavior. The relatively high energy of the HOMO (-5.34 eV) indicates a propensity to be oxidized, a characteristic feature of triphenylamine-based compounds which are known to form stable radical cations. ntu.edu.twscispace.com

Reduction and LUMO: The reduction potential is governed by the energy of the LUMO, which is concentrated on the nitrostyryl acceptor. The low-lying LUMO energy facilitates the acceptance of an electron, leading to the reduction of the nitro group.

Structure Property Relationships and Molecular Engineering

Impact of Donor/Acceptor Strength and Position on Optical and Electronic Characteristics

In D-π-A systems like 4-(4-Nitrostyryl)-N,N-diphenylaniline, the electron-donating triphenylamine (B166846) group and the electron-accepting nitro group are fundamental to its properties. The strength of these groups directly influences the molecule's intramolecular charge transfer, which is crucial for its NLO response. nih.govnih.gov The triphenylamine moiety is a potent electron donor, while the nitro group is a strong electron acceptor. This specific combination creates a significant dipole moment upon excitation, a key requirement for second-order NLO materials. nih.govchemrxiv.org

Theoretical and experimental studies on similar push-pull molecules demonstrate that modifying the donor and acceptor strength can tune the optical properties. For instance, replacing the N,N-diphenylamino group with a stronger donor or the nitro group with a more powerful acceptor can lead to a red-shift in the absorption spectrum and an enhancement of the first hyperpolarizability (β), a measure of the second-order NLO response. nih.govrsc.org The positioning of these groups at the para positions of the stilbene (B7821643) backbone ensures the most effective conjugation and charge transfer pathway along the molecular axis. chemrxiv.org

Table 1: Comparison of Donor/Acceptor Effects on NLO Properties in Push-Pull Molecules

Donor GroupAcceptor Groupπ-BridgeFirst Hyperpolarizability (β)Key Observation
N,N-DimethylaminoNitroStilbeneHighStrong D/A pair leads to significant NLO response. nih.gov
N,N-DiphenylaminoNitroStilbeneVery HighExtended conjugation in the donor enhances NLO activity. nih.gov
AminoNitroBenzene (B151609)ModerateShorter bridge and simpler donor result in lower β. chemrxiv.org
JulolidineDicyanovinylAzoHighPlanarized donor can increase π-electron overlap. optica.org

Role of the Conjugated Bridge in Intramolecular Charge Transfer Efficiency

The styryl (-CH=CH-) bridge in this compound is not merely a spacer but an active component that mediates the electronic communication between the donor and acceptor. nih.gov The π-electrons of this conjugated system are crucial for facilitating the intramolecular charge transfer upon photoexcitation. nih.govresearchgate.net The efficiency of this charge transfer is highly dependent on the length and nature of the bridge.

For a given donor-acceptor pair, the magnitude of the NLO response generally increases with the length of the π-electron bridge. optica.org Theoretical studies on stilbene derivatives have shown that the -C=C- double bond is highly effective in transmitting charge compared to other linkers like -N=N- (azobenzene). researchgate.net The trans configuration of the C=C double bond in this compound ensures a more linear and planar structure for the bridge, which maximizes π-orbital overlap and promotes efficient charge delocalization, thereby enhancing the ICT process. nih.gov

Influence of Steric Hindrance and Conformational Flexibility on Performance

The three-dimensional structure of this compound significantly impacts its performance. While the styryl bridge promotes planarity, the triphenylamine donor group is inherently non-planar. The nitrogen atom of the triphenylamine moiety has an approximately trigonal–planar geometry. nih.gov However, the three phenyl rings are twisted out of this plane, with reported dihedral angles of 37.4°, 31.4°, and 47.8° relative to the central plane defined by the nitrogen and its three neighboring carbon atoms. nih.gov

This propeller-like conformation arises from steric hindrance between the phenyl rings. This twisting disrupts the π-conjugation to some extent but is a common feature in triphenylamine-based chromophores. rsc.orgrsc.org Furthermore, the two benzene rings of the core stilbene fragment are not perfectly coplanar, exhibiting a dihedral angle of about 31.3°. nih.gov This deviation from planarity can affect the efficiency of charge transfer and, consequently, the NLO properties. While some degree of planarity is needed for good conjugation, steric hindrance can also be beneficial by preventing close molecular packing in the solid state, which can lead to a loss of NLO activity due to centrosymmetric crystal packing. rsc.org

Table 2: Crystallographic Data and Conformational Angles for this compound

ParameterValueSignificance
C=C Bond ConfigurationtransMaximizes the linear charge transfer pathway. nih.gov
Stilbene Fragment Dihedral Angle31.3°Indicates non-planarity between the two central rings. nih.gov
Triphenylamine Ring Twist Angles31.4°, 37.4°, 47.8°Shows significant steric hindrance and a propeller shape. nih.gov
N-atom GeometryTrigonal-planarThe nitrogen atom lies only 0.046 Å from the plane of its neighboring carbons. nih.gov

Strategies for Enhancing Specific Functional Properties through Rational Molecular Design

Rational molecular design offers pathways to optimize the functional properties of this compound and related chromophores. scispace.com Key strategies focus on modifying the donor, acceptor, and π-bridge to enhance the NLO response and thermal stability. nih.govnih.gov

Donor and Acceptor Modification : The NLO response can be amplified by incorporating stronger donor groups than triphenylamine or stronger acceptors than the nitro group. nih.gov For example, using dicyanovinyl or tricyanovinyl acceptors has been shown to lead to large β values. optica.org

π-Bridge Elongation and Modification : Extending the conjugated bridge, for instance, by moving from a stilbene to a diphenylbutadiene system, can increase the hyperpolarizability. rsc.org However, this can also shift the absorption to longer wavelengths, potentially impacting the transparency-nonlinearity trade-off.

Conformational Control : Introducing bulky groups can increase steric hindrance, which helps prevent aggregation and centrosymmetric packing in the solid state, thereby preserving the macroscopic NLO effect. nih.gov For instance, adding tert-butyl groups can disrupt regular packing and improve the optical transparency of films made from such materials. nih.gov

Multi-dimensional Architectures : Moving from simple one-dimensional (dipolar) structures to two-dimensional (quadrupolar or octupolar) designs can enhance NLO properties. rsc.orgnih.gov This involves attaching multiple D-π-A branches to a central core, which can lead to very large first hyperpolarizability values. rsc.orgnih.gov

These molecular engineering approaches allow for the fine-tuning of the electronic and physical properties of chromophores to meet the specific demands of advanced optical applications. nih.gov

Advanced Material Processing and Device Integration

Thin Film Fabrication Techniques

The fabrication of high-quality thin films of "4-(4-Nitrostyryl)-N,N-diphenylaniline" is paramount for its application in electronic and photonic devices. The choice of deposition method significantly influences the molecular ordering, surface morphology, and ultimately, the macroscopic properties of the film. Common techniques for organic materials like this include vacuum deposition and various solution-based processing methods.

Vacuum Deposition:

Solution Processing:

Solution-based techniques offer a cost-effective and scalable alternative to vacuum deposition. These methods require the dissolution of the compound in a suitable solvent, followed by the application of the solution onto a substrate.

Spin Coating: This is a widely used technique for producing uniform thin films from solution. researchgate.net A solution of "this compound" would be dispensed onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a solid film. The final film thickness is determined by the solution concentration, solvent volatility, and the spin speed. For optimal results, the choice of solvent is critical, as it must dissolve the compound sufficiently without leaving residues or causing film dewetting.

Drop Casting: A simpler solution-based method where a specific volume of the material's solution is dropped onto the substrate and allowed to dry. researchgate.net This method is less controlled than spin coating and often results in less uniform films, but it can be useful for initial material characterization.

The applicability of these solution-based methods is contingent on the solubility of "this compound" in common organic solvents.

Technique Principle Advantages Considerations for this compound
Vacuum Thermal Evaporation (VTE) Sublimation of material in high vacuum and condensation on a substrate. wikipedia.orgHigh purity films, precise thickness control. vaccoat.comThermal stability of the compound is crucial to prevent decomposition.
Spin Coating Centrifugal force spreads a solution evenly across a substrate. researchgate.netUniform films, scalable process.Requires good solubility in a suitable solvent with appropriate volatility.
Drop Casting Evaporation of a droplet of solution on a substrate. researchgate.netSimple, small material consumption.Often results in non-uniform film thickness and morphology.

Morphological Characterization of Solid-State Films

The morphology of "this compound" thin films at the micro- and nanoscale directly impacts device performance by influencing factors such as charge transport, light scattering, and waveguide losses. Therefore, detailed morphological characterization is essential.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface topography of thin films with very high resolution. nih.govtue.nl It can provide quantitative data on surface roughness, grain size, and the presence of defects such as pinholes. researchgate.net For optical applications, a smooth surface is often desirable to minimize light scattering. AFM can be operated in different modes, such as tapping mode, which is gentle on soft organic films and can reveal details about the film's nanostructure. nih.gov

While specific AFM and SEM studies on "this compound" are not prevalent in the published literature, analysis of similar organic semiconductor films reveals that deposition conditions can lead to morphologies ranging from amorphous to polycrystalline, with varying degrees of molecular ordering. mdpi.com

Optimization of Film Quality and Device Performance

The optimization of thin film quality is a crucial step in maximizing the performance of devices incorporating "this compound". This involves a systematic study of how fabrication parameters affect the film's structural and optical properties.

For vacuum-deposited films, key parameters to optimize include the substrate temperature, deposition rate, and chamber pressure. The substrate temperature can influence the mobility of molecules on the surface, affecting the degree of crystallinity and the size of crystalline domains. A slower deposition rate generally allows for better molecular ordering.

In solution processing, the choice of solvent, solution concentration, and post-deposition annealing treatments are critical. Annealing the film after deposition can promote molecular rearrangement and improve crystallinity, which can be beneficial for charge transport and nonlinear optical response. The optimization process is typically guided by characterizing the films using techniques like AFM and SEM, as well as by measuring the relevant device performance metrics. For instance, in an electro-optic modulator, the goal would be to minimize optical propagation losses and maximize the electro-optic coefficient, both of which are sensitive to the film's morphology and molecular orientation.

Device Architecture Design and Engineering

The design of the device architecture is tailored to the specific application of "this compound". Given its predicted strong nonlinear optical properties, a primary application would be in electro-optic modulators. google.comnih.gov

A typical Mach-Zehnder modulator architecture, for example, would involve embedding a thin film of "this compound" as the active layer within a waveguide structure. nih.gov This structure would consist of a lower cladding layer, the active organic film, and an upper cladding layer. Electrodes would be patterned to apply an electric field across the active layer. The design must ensure efficient coupling of light into and out of the waveguide and effective interaction of the optical field with the modulating electric field.

Substrate: Typically silicon or glass.

Lower Cladding: A low refractive index material to confine light within the core.

Lower Electrode: A conductive layer for applying the electric field.

Active Layer: The "this compound" thin film.

Upper Cladding: Another low refractive index layer.

Upper Electrode: The second conductive layer to complete the circuit.

Research Challenges, Future Directions, and Emerging Opportunities

Addressing Current Limitations in Synthesis, Characterization, and Performance

Synthesis: The primary synthetic routes to stilbene (B7821643) derivatives, such as the Wittig and Horner-Wadsworth-Emmons reactions, while versatile, present their own sets of challenges. A significant limitation is the potential for the formation of both E (trans) and Z (cis) isomers. nih.gov The separation of these isomers can be a complex and yield-reducing step. While the Horner-Wadsworth-Emmons reaction often favors the formation of the E-isomer, achieving high stereoselectivity can still be challenging depending on the specific reactants and conditions. organic-chemistry.org Furthermore, the purification of the final product to the high degree required for optical and electronic applications can be demanding.

Characterization: A comprehensive understanding of the structure-property relationships in "4-(4-Nitrostyryl)-N,N-diphenylaniline" necessitates advanced characterization techniques. While standard spectroscopic methods provide fundamental insights, a deeper understanding of the ultrafast dynamics of photoexcited states is crucial for applications in nonlinear optics and photonics. Techniques like femtosecond transient absorption spectroscopy are essential to probe the intricate processes of intramolecular charge transfer (ICT) and potential isomerization pathways that occur on picosecond or even femtosecond timescales. researchgate.net

Performance: The performance of "this compound" in practical applications is currently constrained by several factors. The thermal and photostability of nitrostyryl compounds can be a concern, as prolonged exposure to high temperatures or intense light can lead to degradation and a loss of functionality. q1scientific.comeuropa.eu Moreover, in the solid state, aggregation of chromophores can lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ), which can be detrimental to the performance of light-emitting devices. researchgate.net Conversely, strategic molecular design can lead to aggregation-induced emission (AIE), where aggregation enhances fluorescence, a desirable property for certain applications. nih.govmdpi.com

Challenge AreaSpecific LimitationPotential Mitigation Strategy
Synthesis Formation of E/Z isomer mixturesOptimization of reaction conditions (e.g., choice of base, solvent) in Horner-Wadsworth-Emmons reaction for higher stereoselectivity. organic-chemistry.org
Characterization Understanding of ultrafast excited-state dynamicsApplication of advanced spectroscopic techniques like femtosecond transient absorption spectroscopy. researchgate.net
Performance Photodegradation under intense lightIncorporation of bulky substituents to hinder photoisomerization; encapsulation in protective matrices.
Performance Aggregation-caused quenching (ACQ) in the solid stateMolecular engineering to promote aggregation-induced emission (AIE) through restricted intramolecular rotation. nih.govmdpi.com

Exploration of Novel Functionalizations and Hybrid Material Architectures

Future advancements in the application of "this compound" will heavily rely on the exploration of novel functionalizations and the development of sophisticated hybrid material architectures.

Novel Functionalizations: The modular D-π-A structure of "this compound" offers numerous opportunities for chemical modification to fine-tune its properties. Functionalization of the triphenylamine (B166846) donor with electron-donating groups can enhance its donor strength, leading to improved charge transfer characteristics and potentially larger nonlinear optical responses. cureusjournals.com Similarly, modifications to the styryl π-bridge can influence the degree of electronic conjugation and the energy levels of the molecule. Introducing different π-spacers, such as furan or pyrrole, has been computationally shown to modulate the nonlinear optical properties of triphenylamine derivatives. cureusjournals.com

Hybrid Material Architectures: The incorporation of "this compound" into hybrid materials is a promising strategy to enhance its stability and processability, while also imparting new functionalities. Embedding the chromophore into an inorganic matrix, such as silica, can improve its thermal stability and protect it from environmental degradation. mdpi.com The creation of organosilica hybrid nanomaterials with a high organic content offers a pathway to materials that combine the robustness of silica with the functional properties of the organic chromophore. rsc.org

Integration with Nanomaterials and Advanced Polymeric Systems

The integration of "this compound" with nanomaterials and advanced polymeric systems opens up new avenues for the development of next-generation optoelectronic devices.

Nanomaterials: The synergy between "this compound" and various nanomaterials can lead to novel hybrid systems with enhanced properties. For instance, creating composites with graphene or other two-dimensional materials could lead to advanced materials for optoelectronic applications, leveraging the exceptional electronic and optical properties of these nanomaterials. researchgate.netmdpi.com The interaction between the chromophore and the nanomaterial can facilitate efficient charge transfer, which is beneficial for applications in photodetectors and solar cells.

Advanced Polymeric Systems: Incorporating "this compound" into advanced polymeric systems is a key strategy for fabricating robust and flexible devices. This can be achieved by either dispersing the chromophore as a guest in a polymer host or by covalently attaching it to the polymer backbone. The latter approach can prevent phase separation and chromophore aggregation, leading to materials with high optical quality and long-term stability. Triphenylamine-based polymers have already shown promise in various optoelectronic applications, and the incorporation of the nitrostyryl acceptor could further enhance their performance.

Prospective Applications in Emerging Technologies and Interdisciplinary Research

The unique electronic and optical properties of "this compound" position it as a promising candidate for a variety of emerging technologies and interdisciplinary research areas.

Emerging Technologies: Beyond its established potential in nonlinear optics, "this compound" and its derivatives are being explored for a range of other applications. In the field of solar energy, triphenylamine-based molecules are being investigated as hole-transporting materials in perovskite solar cells, where their tunable electrochemical and photophysical properties are highly advantageous. rsc.orgrsc.orgnih.gov Furthermore, the development of triphenylamine derivatives with aggregation-induced emission opens up possibilities for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. mdpi.com

Interdisciplinary Research: The intersection of materials science, chemistry, and biology provides a fertile ground for the application of "this compound". For example, chromophores with large two-photon absorption cross-sections are highly sought after for two-photon fluorescence microscopy, a powerful technique for high-resolution imaging of biological samples with reduced photodamage. nih.govrsc.org The nitro-substituent in "this compound" is known to enhance two-photon absorption, making it a promising scaffold for the design of new bioimaging probes. rsc.org

Emerging ApplicationKey Property of "this compound"
Perovskite Solar Cells Suitable energy levels for efficient hole transport. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs) Potential for aggregation-induced emission (AIE). mdpi.com
Two-Photon Bioimaging Large two-photon absorption cross-section enhanced by the nitro group. nih.govrsc.org

Remaining Knowledge Gaps and Future Research Priorities

Despite the progress made, several knowledge gaps remain in the understanding and application of "this compound". Addressing these gaps will be a priority for future research.

Knowledge Gaps: A more detailed understanding of the fundamental structure-property relationships is needed. For example, the precise influence of the torsional angles between the phenyl rings on the electronic and optical properties is not fully elucidated. umn.edu The interplay between intramolecular charge transfer, excited-state lifetime, and competing nonradiative decay pathways, such as photoisomerization, requires further investigation through a combination of advanced spectroscopy and theoretical modeling. researchgate.net

Future Research Priorities:

Rational Molecular Design: The development of predictive computational models to guide the synthesis of new derivatives with tailored optical and electronic properties. This includes exploring a wider range of donor, acceptor, and π-bridge moieties to optimize performance for specific applications.

Advanced Materials Integration: A systematic investigation into the integration of "this compound" with a broader array of nanomaterials and polymers to create multifunctional hybrid systems.

Device Engineering and Fabrication: A focus on developing robust and scalable fabrication methods for incorporating these chromophores into high-performance optoelectronic devices.

In-depth Photophysical Studies: Comprehensive studies of the excited-state dynamics in different environments (e.g., solution, polymer films, crystalline state) to gain a complete picture of the photophysical processes that govern the material's performance.

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of "this compound" and pave the way for its use in a new generation of advanced materials and technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.